molecular formula C13H8N4S3 B10871687 3-(thiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(thiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10871687
M. Wt: 316.4 g/mol
InChI Key: NTFHKGUVIKKWPO-AATRIKPKSA-N
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Description

3-(2-Thienyl)-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique structure combining thiophene and triazolothiadiazole moieties. This compound is of significant interest due to its potential applications in various fields, including materials science, medicinal chemistry, and organic electronics. The presence of both thiophene and triazolothiadiazole rings imparts unique electronic properties, making it a candidate for use in organic semiconductors and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-thienyl)-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazolothiadiazole Core: The triazolothiadiazole core can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,2,4-triazole ring, which is then cyclized with sulfur to form the thiadiazole ring.

    Introduction of the Thiophene Moieties: The thiophene rings are introduced through a series of coupling reactions. Typically, a halogenated thiophene derivative is coupled with the triazolothiadiazole core using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Vinylation: The vinyl group is introduced via a Heck reaction, where a vinyl halide is coupled with the thiophene-substituted triazolothiadiazole under palladium catalysis.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for coupling reactions and employing high-throughput purification techniques such as chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolothiadiazole ring, potentially leading to the opening of the ring structure.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolothiadiazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(2-Thienyl)-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several research applications:

    Organic Electronics: Due to its unique electronic properties, it is investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

    Medicinal Chemistry: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable films and its electronic properties make it useful in the development of advanced materials for sensors and other electronic devices.

Mechanism of Action

The mechanism of action of 3-(2-thienyl)-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depends on its application:

    In Organic Electronics: The compound acts as a semiconductor, facilitating the transport of electrons or holes through its conjugated system.

    In Medicinal Chemistry: It may inhibit specific enzymes or interact with DNA, disrupting cellular processes in pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Thienyl)-1,2,4-triazole: Lacks the thiadiazole ring, resulting in different electronic properties.

    6-(2-Thienyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Similar structure but without the vinyl group, affecting its reactivity and applications.

    2-(2-Thienyl)vinyl-1,3,4-thiadiazole: Contains the thiadiazole and vinyl groups but lacks the triazole ring, altering its chemical behavior.

Uniqueness

3-(2-Thienyl)-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the combination of thiophene, triazole, and thiadiazole rings, along with a vinyl group. This combination imparts distinct electronic properties and reactivity, making it versatile for various applications in electronics, materials science, and medicinal chemistry.

Properties

Molecular Formula

C13H8N4S3

Molecular Weight

316.4 g/mol

IUPAC Name

3-thiophen-2-yl-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H8N4S3/c1-3-9(18-7-1)5-6-11-16-17-12(10-4-2-8-19-10)14-15-13(17)20-11/h1-8H/b6-5+

InChI Key

NTFHKGUVIKKWPO-AATRIKPKSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CS4

Canonical SMILES

C1=CSC(=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CS4

Origin of Product

United States

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